molecular formula C10H16 B1207001 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene CAS No. 29050-33-7

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene

Cat. No.: B1207001
CAS No.: 29050-33-7
M. Wt: 136.23 g/mol
InChI Key: LGNSZMLHOYDATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-4-Carene, also known as Δ-4-carene, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Delta-4-Carene is considered to be a practically insoluble (in water) and relatively neutral molecule. Delta-4-Carene has been primarily detected in urine. Within the cell, Delta-4-carene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Delta-4-carene can be found in rosemary. This makes Delta-4-carene a potential biomarker for the consumption of this food product.
(+)-4-Carene is a cycloalkane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNSZMLHOYDATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871119
Record name 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29050-33-7
Record name 4-Carene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029050337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Stereochemical Considerations in Academic Research

Systematic Nomenclature and Common Academic Synonyms

The formal identification of a chemical compound relies on a standardized system to avoid ambiguity.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. The parent structure of 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is bicyclo[4.1.0]heptane. nist.gov The numbers in the brackets, [4.1.0], describe the number of carbon atoms in the bridges connecting the two bridgehead carbons. In this case, there are four carbons in the main bridge, one carbon in the second bridge, and zero carbons in the third bridge (indicating a direct bond between the bridgehead atoms). The "-2-ene" suffix signifies the presence of a double bond at the second carbon position of the bicyclic system. nist.gov The full IUPAC name, 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene, specifies the locations of the three methyl group substituents. wikipedia.org

In academic and commercial contexts, this compound is commonly referred to as 3-Carene (B45970) or Δ³-Carene. wikipedia.orgnist.gov The "Δ" (delta) notation is a traditional way to indicate the position of a double bond in cyclic systems. Both "3-Carene" and "Delta-3-Carene" are frequently used in scientific literature and are generally understood to refer to the same compound. nih.govcannabizzzjane.com

Nomenclature Type Name
IUPAC Name3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene wikipedia.org
Common Name3-Carene wikipedia.org
Common SynonymDelta-3-Carene nist.govnih.gov

Absolute and Relative Stereochemistry of Bicyclo[4.1.0]hept-2-ene

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is crucial for understanding the properties and biological activity of chiral compounds like 3-Carene.

This compound possesses two chiral centers, which are tetrahedral carbons bonded to four different groups. libretexts.org This chirality gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. The two main enantiomers are (+)-3-Carene and (-)-3-Carene (B10789953). medchemexpress.comnih.gov The (+) and (-) designations refer to the direction in which they rotate plane-polarized light. The absolute configuration of the chiral centers is described using the (R/S) nomenclature. For example, (+)-3-Carene has the (1S,6R) configuration, while (-)-3-Carene has the (1R,6S) configuration. nih.govnih.gov

Enantiomer Absolute Configuration
(+)-3-Carene(1S,6R) nih.gov
(-)-3-Carene(1R,6S) nih.gov

When 3-Carene undergoes chemical reactions, the formation of new stereocenters can lead to the production of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. For instance, the oxidation of 3-Carene can yield various products with different stereochemical arrangements, such as 3,4-caranediol. wikipedia.org The stereoselectivity of these reactions, meaning the preferential formation of one diastereomer over another, is an important area of study in synthetic organic chemistry. Research has shown that the isomerization of 3-carene to 2-carene (B1609329), followed by reactions with aldehydes, can produce diastereomeric mixtures of hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane derivatives. mdpi.com

Structural Analysis of the Bicyclic Monoterpene Framework

Cyclopropane (B1198618) and Cyclohexene (B86901) Ring Fusions

The defining structural feature of the carene skeleton is the fusion of a cyclohexene ring with a cyclopropane ring. wikipedia.org This fusion creates a rigid, conformationally restricted bicyclic system. nih.gov The bridgehead carbons are the atoms shared by both rings. libretexts.org

The presence of the cyclopropane ring is of significant interest to chemists. Its C-C bonds have a high degree of s-character, which imparts partial double-bond character and unique reactivity. This strained three-membered ring can be selectively opened under various reaction conditions to generate larger ring systems or linear compounds, often with a high degree of stereocontrol. The fusion of the cyclopropane to the six-membered ring restricts the conformational flexibility that would be present in a simple cyclohexane (B81311) or cyclohexene ring, a strategy often used in medicinal chemistry to enhance the potency or selectivity of bioactive molecules. nih.gov

Positional and Configurational Isomerism within the Carene Skeleton

The carene skeleton allows for both positional and configurational isomerism, leading to a variety of related structures.

Positional Isomerism arises from the different possible locations of the double bond within the cyclohexene ring. The primary positional isomers are 3-carene and 4-carene, which differ in the placement of this double bond. wikipedia.orggoogle.com

Common NameIUPAC NameDouble Bond Position
3-Carene3,7,7-Trimethylbicyclo[4.1.0]hept-3-eneBetween C3 and C4
4-CareneThis compoundBetween C2 and C3

This table illustrates the positional isomerism between 3-Carene and 4-Carene.

Configurational Isomerism results from the presence of multiple stereocenters in the molecule. The carene structure is chiral, and its isomers can exist as enantiomers and diastereomers. wikipedia.org For 4-carene, the key stereocenters are at positions 1, 4, and 6. For example, (+)-4-carene has been identified with the stereochemistry (1S,4R,6R). nih.gov Its enantiomer, (-)-4-carene, possesses the (1R,4S,6S) configuration. chemspider.comnih.gov

Similarly, 3-carene also exists as enantiomers. The (+)-3-carene enantiomer is designated as (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene, while the (-)-3-carene enantiomer is (1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene. nih.govnih.gov

Isomer NameIUPAC NameCAS Number
(+)-4-Carene(1S,4R,6R)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene13837-63-3
(-)-4-Carene(1R,4S,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene5208-50-4
(+)-3-Carene(1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene498-15-7
(-)-3-Carene(1R,6S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene20296-50-8
3-Carene (racemic)3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene13466-78-9

This interactive data table details the specific stereoisomers of 3-Carene and 4-Carene, including their IUPAC names and corresponding CAS Registry Numbers. wikipedia.orgnih.govchemspider.comnih.govnih.gov

Isolation and Biosynthesis Research of 4,7,7 Trimethylbicyclo 4.1.0 Hept 2 Ene

Natural Occurrence and Distribution in Plant Species

Δ³-Carene is a constituent of the essential oils of numerous plant species. leafwell.com It is particularly abundant in the resin of trees from the Pinaceae family, such as various species of pine, spruce, and fir. midhills.comnih.gov For instance, turpentine (B1165885) derived from different pine species can contain significant amounts of Δ³-Carene, with concentrations varying based on the specific tree, geographical location, and environmental conditions. leafwell.comgoogle.com It is a major component in the essential oil of tropical pine, where it can constitute up to 60% of the oil, and in common forest pine, with concentrations reaching up to 19%. hanfanalytik.at

Beyond conifers, Δ³-Carene is also found in the essential oils of many other plants, including rosemary (Rosmarinus officinalis), cypress, juniper, and cedarwood. midhills.comglobalpineproducts.com It has also been identified in herbs and spices like basil and pepper oil, as well as in citrus plants and Cannabis. leafwell.comhanfanalytik.atcaymanchem.com This wide distribution highlights the compound's integral role in the chemical ecology of many plants.

Extraction and Enrichment Methodologies from Natural Sources

The primary method for extracting Δ³-Carene from its natural plant sources is through the distillation of essential oils. Steam distillation is a conventional and widely used technique where steam is passed through the plant material (such as needles, twigs, or resin), causing the volatile essential oils to evaporate. nih.gov The resulting mixture of steam and oil is then condensed, and the oil is separated from the water.

Once the essential oil is obtained, Δ³-Carene is often isolated and concentrated through fractional distillation. midhills.com This process separates compounds based on their different boiling points. Since Δ³-Carene has a specific boiling point, it can be separated from other terpenes and components of the essential oil, such as α-pinene and β-pinene. google.com This technique is crucial for producing high-purity Δ³-Carene for research and commercial applications. midhills.com The compound is soluble in organic solvents like ethanol (B145695) but is insoluble in water, a property that is utilized during extraction processes. midhills.com

Table 1: Natural Occurrence of Δ³-Carene in Select Plant Species

Plant SpeciesPlant PartTypical Concentration in Essential Oil
Pinus mugo (Dwarf Pine)Twigs28.1% nih.gov
Pinus mugo (Dwarf Pine)Needles19.3% nih.gov
Pinus sylvestris (Scots Pine)ResinUp to 19% hanfanalytik.at
Pinus longifolia (Chir Pine)Resin/TurpentineMajor Constituent google.com
Picea sitchensis (Sitka Spruce)OleoresinVariable, higher in weevil-resistant genotypes nih.gov
Piper cubeba (Cubeb Pepper)FruitMain Constituent nih.gov
Cannabis sativaFlowersVariable caymanchem.com
Rosmarinus officinalis (Rosemary)Leaves/StemsPresent leafwell.com

Chemotaxonomic Significance in Terpene Profiles

The presence and relative abundance of specific terpenes, including Δ³-Carene, serve as important chemical markers in the classification of plants, a field known as chemotaxonomy. The terpene profile of a plant's essential oil is often unique to a particular species or even genotype, providing a chemical fingerprint that can be used to distinguish between closely related plants. caymanchem.com

For example, in the genus Pinus, the specific composition of monoterpenes like α-pinene, β-pinene, and Δ³-Carene in the oleoresin is used to differentiate between species and to identify hybrids. Research into Sitka spruce (Picea sitchensis) has demonstrated a clear chemotaxonomic and functional link, where trees resistant to the white pine weevil (Pissodes strobi) produce significantly higher levels of (+)-3-carene compared to susceptible trees. nih.gov This indicates that the compound's concentration is a genetically controlled trait with significant ecological relevance, making it a valuable marker for breeding resistant tree varieties.

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of Δ³-Carene, like all monoterpenes, follows the intricate isoprenoid pathway, which generates a vast array of natural products from simple five-carbon building blocks. tandfonline.comnih.gov

Isoprenoid Precursor Elucidation

All terpenes are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. tandfonline.comresearchgate.net Monoterpenes, being C10 compounds, are typically synthesized in the plastids via the MEP pathway. tandfonline.com

The biosynthesis of the direct precursor to all monoterpenes involves the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. rsc.org This reaction is catalyzed by a prenyltransferase enzyme to form the C10 compound, geranyl diphosphate (GPP). researchgate.netimperial.ac.uk GPP is the acyclic, achiral substrate from which the immense diversity of monoterpene skeletons, including the bicyclic structure of Δ³-Carene, is generated. nih.gov

Role of Terpene Synthases in Δ³-Carene Formation

The crucial step in the formation of Δ³-Carene is the conversion of geranyl diphosphate (GPP) by a class of enzymes known as terpene synthases (TPS). nih.govresearchgate.net Specifically, the enzyme responsible is (+)-3-carene synthase. nih.govnih.gov These enzymes are remarkable molecular catalysts that guide the highly reactive carbocation intermediates formed from GPP through a complex series of cyclizations and rearrangements to produce a specific terpene product. nih.gov

The mechanism for (+)-3-carene formation involves several steps. First, GPP is ionized, and through a series of cyclizations, it forms an α-terpinyl cation intermediate. nih.gov Subsequent intramolecular reactions, including a 1,3-hydride shift and the formation of a cyclopropyl (B3062369) ring, lead to the final (+)-3-carene structure. nih.gov Research has shown that the stereochemistry of the process is tightly controlled by the enzyme's active site. For instance, studies on (+)-3-carene synthase from lodgepole pine and Douglas fir have detailed the specific stereochemical course of the reaction, confirming that the cyclization proceeds through a (3S)-linalyl pyrophosphate intermediate, which cyclizes faster than GPP itself. nih.govwikipedia.org

Genetic and Metabolic Engineering Approaches for Biosynthesis

The understanding of the genetic and enzymatic basis of Δ³-Carene production has opened avenues for metabolic engineering. The goal is to produce this valuable compound in high quantities using engineered microorganisms like Escherichia coli or yeast, or to enhance its production in plants. nih.gov

Research has focused on identifying and characterizing the specific terpene synthase genes responsible for Δ³-Carene production. In Sitka spruce, for example, a family of (+)-3-carene synthase genes (PsTPS-3car) has been identified. nih.gov It was found that the high production of (+)-3-carene in weevil-resistant trees is linked to the presence and high expression of a specific gene in this family, PsTPS-3car2. nih.govnih.gov This knowledge can be applied to engineer plants with enhanced pest resistance.

Furthermore, scientists are exploring the heterologous expression of these synthase genes in microbial hosts. By introducing the gene for a (+)-3-carene synthase into an engineered yeast or E. coli strain that is optimized to produce the GPP precursor, it is possible to create a microbial factory for Δ³-Carene. This biotechnological approach offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. nih.gov Engineering efforts also focus on understanding the subtle differences in terpene synthase enzymes that lead to different products, with studies showing that mutating single amino acids can alter the product profile from a sabinene (B1680474) synthase to a carene synthase, highlighting the evolutionary plasticity of these enzymes. researchgate.net

Synthetic Methodologies and Chemical Derivatization of 4,7,7 Trimethylbicyclo 4.1.0 Hept 2 Ene

Total Synthesis Approaches to the Carene Skeleton

While (+)-3-carene is readily available from natural sources like turpentine (B1165885) oil, the development of total synthesis routes is crucial for accessing specific isomers and understanding the fundamental principles of constructing such bicyclic systems. researchgate.netwikipedia.orgrsc.org The synthesis of the bicyclo[4.1.0]heptane core is a key challenge, often addressed through cyclopropanation reactions. researchgate.netethz.ch

Retrosynthetic analysis of the carene skeleton involves strategically disconnecting the target molecule to identify simpler, accessible starting materials. A primary disconnection strategy targets the cyclopropane (B1198618) ring, which can be formed in the forward synthesis via a cyclopropanation reaction. This approach breaks the molecule down into a substituted cyclohexene (B86901) precursor.

Another powerful retrosynthetic approach involves cleaving the six-membered ring, which simplifies the target to acyclic precursors. nih.govresearchgate.netresearchgate.net For instance, a key disconnection across the C1-C6 and C4-C5 bonds could conceptually lead back to acyclic fragments that can be coupled and subsequently cyclized. The synthesis of the acyclic carbon skeleton is a common strategy for complex natural products. nih.govresearchgate.net

Key strategies for forming the carene skeleton include:

Intramolecular Cyclopropanation: A common method involves generating a carbene from a suitable precursor attached to a cyclohexene scaffold, which then undergoes intramolecular addition to the double bond. The Simmons-Smith reaction and metal-catalyzed decomposition of diazo compounds are prominent methods for cyclopropanation. ethz.chmdpi.com

Diels-Alder Reaction followed by Cyclopropanation: A substituted diene and a dienophile can be used to construct the six-membered ring, which is then subjected to a cyclopropanation reaction to install the three-membered ring.

Cationic Cyclization: Biosynthesis-inspired approaches can utilize the cyclization of acyclic precursors like geranyl pyrophosphate. nih.gov The enzymatic synthesis proceeds via isomerization to a linalyl pyrophosphate intermediate, followed by cyclization to form the bicyclic core. nih.govwikipedia.org

Controlling the stereochemistry at the two chiral centers (C1 and C6) is a significant challenge in the total synthesis of 3-carene (B45970). The development of stereoselective routes is essential for producing specific enantiomers. youtube.com

One notable example is Johnson's synthesis of a stereoisomeric mixture of 3-carene, which highlights the complexities involved. researchgate.net Modern asymmetric synthesis techniques aim to overcome these challenges. Chiral catalysts or auxiliaries can be employed during key bond-forming steps, such as the cyclopropanation or cyclization, to influence the stereochemical outcome. researchgate.netyoutube.com For example, the use of chiral rhodium or copper catalysts in cyclopropanation reactions of alkenes with diazo compounds can provide high levels of enantioselectivity. nih.gov Similarly, enzyme-catalyzed syntheses, mimicking the natural biosynthetic pathway, offer exceptional stereocontrol, as demonstrated by the (+)-3-carene synthase enzyme which converts geranyl pyrophosphate into (+)-3-carene. nih.govwikipedia.orgnih.gov

Derivatization Strategies Retaining or Modifying the Bicyclic Core

The reactivity of 3-carene is dominated by its carbon-carbon double bond and the strained cyclopropane ring. researchgate.net A wide array of derivatization strategies focus on functionalizing the molecule while either keeping the bicyclic core intact or inducing rearrangements.

The C2-C3 double bond is the most reactive site for many electrophilic addition and oxidation reactions. researchgate.netresearchgate.net

The epoxidation of 3-carene is a well-studied transformation that yields valuable intermediates. mdpi.com The reaction typically proceeds with high diastereoselectivity due to the steric hindrance imposed by the gem-dimethyl group on the cyclopropane ring. The oxidizing agent preferentially attacks the double bond from the side opposite to the dimethyl bridge.

Common epoxidation methods include:

Peroxy Acids: Reagents like peracetic acid are effective for epoxidizing 3-carene. mdpi.com

Hydrogen Peroxide with Catalysts: The use of aqueous hydrogen peroxide in the presence of catalysts provides a greener alternative. Catalytic systems, such as those based on manganese or rhenium, have been successfully employed. mdpi.comsibran.ru For instance, a system using manganese sulfate, salicylic (B10762653) acid, and sodium bicarbonate with aqueous hydrogen peroxide leads to the formation of the epoxide. mdpi.com

The major product of these reactions is typically trans-3,4-epoxycarane, where the epoxide ring is trans to the cyclopropane ring. mdpi.com The oxidation of 3-carene with 35% hydrogen peroxide in the presence of a rhenium catalyst at room temperature gives a 75% yield of 3-carene epoxide. mdpi.com

Epoxidation of 3-Carene
Oxidizing AgentCatalyst/ConditionsMajor ProductYieldReference
Peracetic AcidNot specified3,4-EpoxycaraneNot specified mdpi.com
36% aq. H₂O₂MnSO₄, Salicylic Acid, NaHCO₃, Acetonitriletrans-3,4-EpoxycaraneHigh conversion mdpi.com
35% aq. H₂O₂Rhenium catalyst, Pyridine3-Carene epoxide75% mdpi.com
OxygenDi(acetate)₃, Ethyl acetate3-Carene epoxideNot specified prepchem.com

The conversion of the alkene in 3-carene to a vicinal diol (glycol) is another important functionalization. The stereochemical outcome of this reaction—syn or anti addition—depends on the chosen methodology. libretexts.org

Syn-Dihydroxylation: This method introduces both hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) and cold, alkaline potassium permanganate (B83412) (KMnO₄) are standard for achieving syn-dihydroxylation. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cyclic intermediate (an osmate or manganate (B1198562) ester), which is subsequently hydrolyzed to yield the cis-diol. masterorganicchemistry.com Given the steric hindrance of the 3-carene structure, the attack would be expected to occur from the less hindered face.

Anti-Dihydroxylation: This pathway yields a trans-diol and is typically achieved in a two-step process. First, the alkene is epoxidized as described previously. The resulting epoxide is then opened via acid-catalyzed hydrolysis. The nucleophilic attack by water occurs from the side opposite to the epoxide oxygen, resulting in the anti-diol. libretexts.org Treatment of 3-carene with peracetic acid can lead to the formation of 3,4-caranediol. wikipedia.org

Dihydroxylation of 3-Carene
MethodReagentsStereochemistryProductReference
Syn-Dihydroxylation1. OsO₄, Pyridine 2. NaHSO₃/H₂SSyn-additioncis-3,4-Caranediol libretexts.orgmasterorganicchemistry.com
Syn-DihydroxylationCold, alkaline KMnO₄Syn-additioncis-3,4-Caranediol libretexts.orgmasterorganicchemistry.com
Anti-Dihydroxylation1. Peroxy Acid (e.g., m-CPBA) 2. H₃O⁺Anti-additiontrans-3,4-Caranediol libretexts.org

Functionalization of the Olefinic Bond

Cycloaddition Reactions (e.g., Diels-Alder, [2+1] Cycloadditions)

The unique structural features of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, also known as (+)-3-carene, make it an interesting substrate for various cycloaddition reactions. The presence of a strained cyclopropane ring fused to a cyclohexene ring influences its reactivity.

Diels-Alder Reactions: While information on Diels-Alder reactions specifically with this compound is limited in the provided search results, the reactivity of similar bicyclic systems suggests that it could participate in such reactions. The double bond within the six-membered ring can act as a dienophile. The stereochemical outcome would be influenced by the steric hindrance imposed by the gem-dimethyl group on the cyclopropane ring and the methyl group on the cyclohexene ring.

[2+1] Cycloadditions: The double bond of 3-carene is susceptible to attack by carbenes and other carbene equivalents in [2+1] cycloaddition reactions. These reactions lead to the formation of a new cyclopropane ring fused to the bicyclo[4.1.0]heptane framework. The stereoselectivity of the addition is generally directed by the existing stereochemistry of the starting material.

Transformations Involving the Cyclopropane Ring

The cyclopropane ring in this compound is susceptible to cleavage under various reaction conditions, leading to skeletal rearrangements. These transformations are often initiated by electrophilic attack or catalysis by acids or transition metals.

Acid-catalyzed reactions of 3-carene typically involve the opening of the cyclopropane ring. researchgate.net For instance, treatment with perfluoroalkanoic acids leads to the opening of the cyclopropane ring at the peripheral bonds, resulting in the formation of isomeric p-menth-1-en-8-yl and m-menth-1-en-8-yl perfluoroalkanoates. researchgate.net The reaction of 3-carene-2,5-dione with acetic anhydride (B1165640) and concentrated sulfuric acid results in the exclusive formation of 2-methyl-6-isopropenylhydroquinone diacetate, demonstrating a rearrangement of the bicyclic framework. cdnsciencepub.com Similarly, other acid-catalyzed rearrangements can lead to the formation of cycloheptenone and cycloheptadienone (B157435) derivatives. researchgate.net The specific products formed depend on the reaction conditions and the nature of the acid catalyst employed. researchgate.netacs.org

Substitution Reactions at Methyl and Methylene (B1212753) Positions

The methyl and methylene groups of this compound can undergo substitution reactions, allowing for the introduction of various functional groups.

Allylic Substitution: The methylene group adjacent to the double bond (the allylic position) is a key site for functionalization. For instance, allylic amidation can be achieved through a titanium and cobalt bimetallic radical redox relay system, leading to the formation of N-[(1R,3R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-yl)benzamide. thieme-connect.de

Functionalization of Methyl Groups: The methyl groups, although generally less reactive, can also be functionalized. nih.gov Studies on the oxidation of 3-carene have shown that abstraction of primary hydrogens from the methyl groups can occur, leading to oxidized products. nih.govacs.org This suggests that selective functionalization of the methyl groups is possible, potentially through radical-mediated processes.

Preparation of Chiral Intermediates and Ligands

The inherent chirality of (+)-3-carene makes it a valuable starting material for the synthesis of a variety of chiral intermediates and ligands for asymmetric catalysis. ichem.md

Synthesis of Chiral Amino Derivatives

Chiral amino derivatives can be synthesized from this compound through various synthetic routes. One approach involves the epoxidation of the double bond followed by ring-opening with an amine or an azide (B81097). The resulting amino alcohols or azido (B1232118) alcohols can be further modified. cnaa.md For example, the synthesis of aminated derivatives of (+)-1-{(1R,3R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-yl}ethan-1-one has been reported. researchgate.net The synthesis of chiral amino alcohols from terpene precursors like limonene (B3431351) has been demonstrated, and similar strategies could be applied to 3-carene. scielo.br These chiral amino derivatives are valuable building blocks in medicinal chemistry and as ligands in asymmetric synthesis. frontiersin.orgalfa-chemistry.combeilstein-journals.org

Synthesis of Chiral Phosphites and Other Ligand Architectures

Chiral phosphites and other phosphorus-containing ligands are crucial in asymmetric catalysis. nih.govrsc.org this compound serves as a scaffold for the synthesis of such ligands. cnaa.md The synthesis of new phosphite (B83602) and phosphoramidite (B1245037) ligands with P*-stereocentres derived from (+)-3-carene has been achieved with high diastereoselectivity. cnaa.md These ligands have shown effectiveness in palladium-catalyzed asymmetric allylic amination. cnaa.md The modular nature of these ligands allows for tuning of their steric and electronic properties to optimize catalytic performance. rsc.orgresearchgate.net The development of tunable chiral cyclopentadienyl (B1206354) (Cp) ligands has also been a significant area of research, and the principles could be extended to carene-based systems. nih.gov

Formation of Sulfur- and Selenium-Containing Derivatives

The introduction of sulfur and selenium moieties into the this compound framework provides access to another class of chiral derivatives with potential applications in asymmetric synthesis. ichem.md The synthesis of sulfur-containing derivatives of (+)-3-carene has been explored, leading to compounds that can be used as chiral auxiliaries or ligands. ichem.md While specific details on the synthesis of selenium-containing derivatives were not prevalent in the initial search, the general reactivity of alkenes suggests that selenation reactions, such as electrophilic selenenylation, could be applied to the double bond of 3-carene.

Chemical Reactivity and Mechanistic Investigations of 4,7,7 Trimethylbicyclo 4.1.0 Hept 2 Ene

Oxidation Reactions and Atmospheric Implications

4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, commonly known as 3-carene (B45970), is a bicyclic monoterpene emitted into the atmosphere by various plant species, particularly pine trees. copernicus.org Due to its reactive double bond, it readily undergoes oxidation reactions with key atmospheric oxidants such as ozone (O₃) and the hydroxyl radical (OH). rsc.org These reactions are significant as they contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. nih.govacs.orgacs.org The oxidation of 3-carene is a potentially significant and understudied source of atmospheric SOA. nih.govacs.orgacs.orgresearchgate.net

The gas-phase ozonolysis of 3-carene proceeds via the Criegee mechanism. rsc.orgresearchgate.netorganic-chemistry.orgresearchgate.net This process begins with the 1,3-dipolar cycloaddition of an ozone molecule to the carbon-carbon double bond of the 3-carene molecule. rsc.orgresearchgate.netorganic-chemistry.org This initial step leads to the formation of a highly unstable, energy-rich primary ozonide (POZ), also known as a molozonide or 1,2,3-trioxolane. rsc.orgresearchgate.netorganic-chemistry.org

Due to its instability, the primary ozonide rapidly decomposes by cleaving the O-O and C-C bonds of the five-membered ring. rsc.orgresearchgate.net This decomposition yields a carbonyl compound and a carbonyl oxide, the latter being a reactive species known as a Criegee intermediate (CI). rsc.orgresearchgate.netresearchgate.netfz-juelich.denih.govnih.gov The Criegee intermediates formed are highly reactive and play a crucial role in atmospheric chemistry. nih.govnih.govresearchgate.net For 3-carene, the cleavage of the primary ozonide can result in the formation of four different Criegee intermediate conformers. rsc.orgrsc.org A significant portion of these CIs are formed with excess internal energy, leading to prompt unimolecular reactions. rsc.orgrsc.orgnih.gov It is estimated that only about 4% of the Criegee intermediates are collisionally stabilized at 298 K and 760 Torr. rsc.orgrsc.org

One of the most significant unimolecular pathways for Criegee intermediates is the 1,4-hydrogen shift, which leads to the formation of a vinyl hydroperoxide (VHP). nih.govcopernicus.orgresearchgate.net The energy-rich VHPs can then further decompose, notably through the cleavage of the weak O-O bond, to produce a vinoxy-type radical and a hydroxyl (OH) radical. rsc.orgrsc.org This pathway is a major source of OH radicals in the atmosphere, with a predicted formation yield of 0.56–0.59 in the ozonolysis of 3-carene. rsc.orgrsc.org Other potential isomerization pathways for Criegee intermediates include cyclization to form dioxiranes. researchgate.net The stabilized Criegee intermediates, although a minor fraction, can participate in bimolecular reactions with atmospheric trace gases like water vapor, sulfur dioxide, and nitrogen oxides. nih.govmdpi.com

Predicted Product Yields from 3-Carene Ozonolysis at 298 K and 760 Torr
Product/IntermediatePredicted YieldFormation Pathway
Hydroxyl Radical (OH)0.56 - 0.59Decomposition of Vinyl Hydroperoxide (VHP)
Stabilized Criegee Intermediates (SCIs)~4%Collisional stabilization
Secondary Ozonides (SOZs)Minor productIsomerization of energy-rich SOZs

Following the initial formation of Criegee intermediates, a cascade of reactions leads to a variety of products. rsc.orgcopernicus.org

Vinyl Hydroperoxides (VHPs): As mentioned, VHPs are primarily formed through a 1,4-hydrogen shift within the Criegee intermediate. copernicus.orgresearchgate.net This is a dominant pathway for the energy-rich CIs produced from 3-carene ozonolysis and is the principal route to OH radical formation. rsc.orgrsc.org

Dioxiranes: Dioxiranes, which are three-membered ring isomers of Criegee intermediates, can be formed through the cyclization of the CI. copernicus.orgresearchgate.net The energy-rich dioxiranes formed during 3-carene ozonolysis are predicted to be stabilized through collisions. rsc.orgrsc.org

During the daytime, the reaction with the hydroxyl (OH) radical is a major atmospheric removal process for 3-carene, with a reaction rate constant of (8.0 ± 0.5) × 10⁻¹¹ cm³ s⁻¹ at 304 K. copernicus.orgnih.gov This reaction is initiated by the electrophilic addition of the OH radical to the C=C double bond or by the abstraction of a hydrogen atom from an allylic C-H bond. researchgate.net

The OH-initiated oxidation of 3-carene can proceed through two primary mechanisms:

OH Addition: The addition of the OH radical to the double bond is the dominant pathway. This reaction is highly exothermic and leads to the formation of a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a β-hydroxyalkyl peroxy radical (RO₂). copernicus.org

H-Abstraction: The abstraction of a hydrogen atom by the OH radical can also occur, primarily from the methyl groups or other allylic positions. However, this pathway is generally considered to be of minor importance compared to OH addition for alkenes like 3-carene.

The resulting peroxy radicals (RO₂) are key intermediates that can undergo further reactions, influencing the formation of secondary pollutants. copernicus.org They can react with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals. nih.govacs.org

The reaction of the peroxy radical (RO₂) with NO, HO₂, or other RO₂ radicals can lead to the formation of a hydroxy alkoxy radical (RO). nih.govacs.orgnih.gov The fate of this alkoxy radical is crucial for the subsequent chemistry and the formation of highly oxidized molecules (HOMs) and SOA. nih.govacs.orgacs.org

Alkoxy radicals are highly reactive and can undergo several transformations: nih.govhelsinki.fi

Isomerization (H-shift): The alkoxy radical can undergo intramolecular hydrogen shifts, typically 1,5-H shifts, to form a new alkyl radical, which can then react with O₂ to form a new peroxy radical. nih.govhelsinki.fi

Decomposition (Bond Scission): A significant pathway for the alkoxy radical derived from 3-carene is C-C bond scission. nih.govacs.orghelsinki.fi Quantum chemical calculations suggest that the bond scission of the cyclohexyl ring in the alkoxy radical is a likely and efficient pathway leading to the formation of HOMs. nih.govacs.orgacs.org This process can lead to ring-opening and the formation of smaller, functionalized products, such as caronaldehyde, which is a primary first-generation product of 3-carene oxidation. copernicus.orgnih.gov

Reaction with O₂: The alkoxy radical can also react with molecular oxygen, though this is often slower than unimolecular reactions for larger alkoxy radicals.

The competition between these pathways determines the nature of the final oxidation products and their volatility, which in turn affects their potential to form aerosols. nih.govacs.org

Rate Constants for Key Reactions of 3-Carene
ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)
OH Radical(8.0 ± 0.5) × 10⁻¹¹304
Ozone (O₃)(4.4 ± 0.2) × 10⁻¹⁷300

Photochemical Oxidation Mechanisms

The atmospheric oxidation of 3-carene is primarily initiated by reactions with hydroxyl radicals (OH) and ozone (O₃), with nitrate (B79036) radicals (NO₃) becoming significant during nighttime. rsc.org The reaction with OH radicals is particularly rapid, with a rate constant larger than that of α-pinene, a more abundant monoterpene. nih.govacs.org This suggests that in environments with high 3-carene concentrations, such as boreal forests, its photochemical oxidation can be a substantial atmospheric process. nih.govacs.org

The oxidation process begins with either the addition of an OH radical to the C=C double bond or the abstraction of a hydrogen atom. copernicus.org Both pathways are followed by the rapid addition of molecular oxygen (O₂) to form organic peroxy radicals (RO₂). copernicus.org These peroxy radicals are key intermediates that can undergo further reactions, including isomerization (autoxidation) or bimolecular reactions with nitric oxide (NO) or other peroxy radicals (HO₂ or RO₂). nih.govacs.org In the absence of nitrogen oxides (NOₓ), the reaction of RO₂ with HO₂ can lead to the formation of hydroxy hydroperoxides. nih.gov One of the primary first-generation products identified in the photochemical oxidation of 3-carene is caronaldehyde. nih.govcopernicus.org

Ozonolysis, the reaction with O₃, proceeds through the formation of a primary ozonide, which then decomposes into energized Criegee intermediates (CIs). rsc.orgcopernicus.org These CIs can undergo several transformations, including isomerization to form vinyl hydroperoxides, which can then decompose to yield OH radicals. rsc.orgcopernicus.org Theoretical studies have calculated the OH radical formation yield from 3-carene ozonolysis to be between 0.56 and 0.59. rsc.org The stabilized Criegee intermediates are of minor importance in the atmospheric fate of 3-carene. rsc.org

Key Products from 3-Carene Photochemical Oxidation
OxidantKey Intermediate SpeciesMajor First-Generation ProductsYields / Observations
OH RadicalOrganic Peroxy Radicals (RO₂)Caronaldehyde, Formic Acid, Hydroxy Hydroperoxides (e.g., C₁₀H₁₈O₃)Caronaldehyde yield: 0.30±0.05. copernicus.org Formic acid is a dominant gas-phase product. nih.gov
Ozone (O₃)Criegee Intermediates (CIs)Caronaldehyde, OH RadicalsCaronaldehyde yield: 0.06±0.02. copernicus.org OH Radical yield: 0.65±0.10. copernicus.org

Formation of Highly Oxidized Organic Molecules (HOMs)

A critical outcome of 3-carene's atmospheric oxidation is the formation of highly oxidized organic molecules (HOMs), which are organic compounds containing six or more oxygen atoms. nih.gov These molecules have very low volatility and play a crucial role in the formation and growth of secondary organic aerosol (SOA) particles. nih.govnih.gov The oxidation of 3-carene is considered a potentially significant and understudied source of atmospheric SOA. nih.govnih.govacs.org

HOMs are primarily formed through a process called autoxidation, which involves a sequence of intramolecular hydrogen shifts of peroxy radicals followed by O₂ addition. nih.govnih.govacs.org This mechanism rapidly increases the oxygen content of the molecule. copernicus.org For 3-carene, computational studies have identified that the bond scission of the alkoxy radical on the six-membered ring is a likely and efficient pathway to HOM formation. nih.govacs.orgnih.govacs.org The opening of the cyclopropyl (B3062369) ring has also been suggested as an important pathway for HOM formation. nih.gov

Chamber studies have identified numerous HOMs from 3-carene ozonolysis, including monomers (C₇₋₁₀) and dimers (C₁₇₋₂₀). copernicus.orgcopernicus.org Interestingly, 3-carene ozonolysis has been observed to produce higher concentrations of HOMs compared to α-pinene under similar conditions, indicating differences in their formation pathways. copernicus.orgcopernicus.org The molar yield of HOMs from 3-carene ozonolysis is temperature-dependent, decreasing significantly as the temperature drops. copernicus.org

Observed HOMs from 3-Carene Ozonolysis
HOM CategoryChemical Formula RangeEstimated Molar Yield (at 20°C)Reference
MonomersC₇₋₁₀H₁₀₋₁₈O₆₋₁₄~3% copernicus.org
DimersC₁₇₋₂₀H₂₄₋₃₄O₆₋₁₈

Isomerization and Rearrangement Mechanisms

Acid-Catalyzed Isomerizations to Monocyclic and Bicyclic Products

Under acidic conditions, the strained bicyclic skeleton of 3-carene is susceptible to rearrangement. The reaction of 3-carene-2,5-dione, a derivative of 3-carene, with acetic anhydride (B1165640) and concentrated sulfuric acid leads exclusively to the formation of 2-methyl-6-isopropenylhydroquinone diacetate, a monocyclic aromatic product. ingentaconnect.com This transformation indicates that acid catalysis can readily induce the opening of the cyclopropane (B1198618) ring and subsequent rearrangement of the six-membered ring to achieve an aromatic structure. While this example involves a derivative, it highlights the fundamental reactivity of the carene framework in the presence of acid.

Base-Catalyzed Olefin Isomerization to 2-Carene (B1609329) and Related Structures

The position of the double bond in the 3-carene molecule can be shifted under the influence of a strong base. This isomerization converts 3-carene into its isomer, 2-carene (also referred to as 4-carene). google.comorientjchem.org This reaction is reversible and proceeds until a thermodynamic equilibrium is reached. google.comorientjchem.orggoogle.com At temperatures between 150-170°C, the equilibrium mixture consists of approximately 60% 3-carene and 40% 2-carene. orientjchem.org

This isomerization is typically achieved using a strong base capable of forming a carbanion. google.com A common catalytic system is sodium metal combined with an organic halide like o-chlorotoluene, often in a solvent such as xylene, although solvent-free conditions are also effective. google.comorientjchem.org Other suitable strong bases include potassium t-butoxide in dimethyl sulfoxide and amyl sodium in hydrocarbons. google.com The reaction temperature is a critical parameter; temperatures from room temperature up to 180°C are preferred. Above 180°C, side reactions, including the formation of p-menthadienes and cymenes, become more significant. google.com

Comparison of 3-carene to 2-carene Isomerization Methods
ConditionConversion of 3-careneSelectivity for 2-careneReference
Solvent-free (Na/o-chlorotoluene)27.72%83.27% orientjchem.org
With Xylene Solvent (Na/o-chlorotoluene)23.59%86.87% orientjchem.org

Thermal Rearrangements of the Carene Skeleton

When subjected to high temperatures in a process known as pyrolysis, the 3-carene skeleton undergoes significant rearrangement and fragmentation. The decomposition of 3-carene begins around 800 K (527°C) and is nearly complete by 970 K (697°C). researchgate.net Thermal decomposition studies conducted in shock tubes at temperatures ranging from 920 K to 1220 K have identified a variety of products. ias.ac.inias.ac.in

The product distribution depends heavily on the temperature. At lower temperatures (480–675°C), the major products are primarily cyclic compounds. acs.org However, at higher temperatures, the reaction favors fragmentation, leading to the formation of light, linear hydrocarbons. researchgate.netias.ac.inias.ac.inacs.org These findings suggest that at elevated temperatures, both the six-membered and three-membered rings of the carene structure rupture.

Products Identified from the Thermal Decomposition of 3-Carene
Temperature RangeMajor ProductsMinor ProductsReference
480–780°CCyclic compounds, Cymenes, Toluene, Xylenes, Benzene- researchgate.netacs.org
920–1220 K (647–947°C)Acetylene, Allene, Butadiene, IsopreneCyclopentadiene, Benzene, Toluene, p-Xylene ias.ac.in

Isomerization Pathways to p-Menthadienes and p-Cymene

The conversion of 3-carene to monocyclic p-menthane derivatives, such as p-menthadienes and p-cymene, can occur through both thermal and catalytic pathways. During base-catalyzed isomerization at temperatures above 180°C, the formation of meta- and para-cymenes is a known side reaction. google.com Similarly, pyrolysis studies show that cymene is a significant product at lower temperatures (480–675°C). acs.org Toluene, xylenes, and benzene also appear as the temperature increases. researchgate.net The formation of these aromatic compounds from the bicyclic 3-carene structure involves a complex series of ring-opening, isomerization, and dehydrogenation steps. The p-menthadienes are likely intermediates in the aromatization process leading to p-cymene.

Electrophilic and Nucleophilic Addition Reactions to the Double Bond

The carbon-carbon double bond in this compound is the primary site for addition reactions. Due to the electron-rich nature of the π-bond, it is susceptible to attack by electrophiles. Nucleophilic addition to the unactivated double bond, however, is not a favorable process.

Detailed studies on the electrophilic addition reactions have been more extensively carried out on its isomer, 2-carene (3,7,7-trimethylbicyclo[4.1.0]hept-2-ene), which serves as a close model for understanding the reactivity of this compound. The presence of the cyclopropane ring and the methyl groups significantly influences the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides to 2-carene proceeds through a carbocation intermediate. The reaction is regioselective, following Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation. The subsequent attack by the halide ion can lead to a mixture of products, including those resulting from rearrangements of the carbocation intermediate. The strained bicyclic system is prone to skeletal rearrangements to alleviate ring strain.

Electrophilic Addition of Halogens (X₂)

The halogenation of 2-carene with halogens like bromine (Br₂) or chlorine (Cl₂) typically proceeds via a cyclic halonium ion intermediate. This intermediate is then attacked by the halide ion in an anti-fashion, leading to the formation of a trans-dihalide. The stereochemistry of the starting material influences the stereochemistry of the product.

Hydroboration-Oxidation

The hydroboration-oxidation of 2-carene offers a method for the anti-Markovnikov addition of water across the double bond. The boron atom of borane (BH₃) adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. This is a syn-addition, meaning that both the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of configuration. This reaction is highly regioselective and stereospecific.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of 2-carene follows Markovnikov's rule, where the initial protonation of the double bond leads to the formation of the more stable tertiary carbocation. The nucleophilic attack of water on this carbocation, followed by deprotonation, yields the corresponding alcohol. Similar to hydrohalogenation, this reaction is susceptible to carbocation rearrangements, which can lead to a mixture of products with different carbon skeletons.

Due to the electron-rich nature of the double bond, direct nucleophilic attack is not a characteristic reaction of this compound under normal conditions. Nucleophilic additions typically require the presence of an activating group, such as a carbonyl, adjacent to the double bond, which is not present in this hydrocarbon. However, nucleophilic attack can occur on an epoxide derivative of the compound.

Metabolism and Biotransformation Studies (Mechanistic Focus)

The metabolism of this compound and its isomers is primarily carried out by cytochrome P450 enzymes in various organisms. These enzymes catalyze the introduction of oxygen into the molecule, leading to a variety of hydroxylated and epoxidized products.

Enzymatic Hydroxylation Pathways and Product Identification

The biotransformation of carene isomers, such as 2-carene and Δ³-carene, has been investigated in different biological systems, including plant cell cultures and human liver microsomes. These studies have revealed that enzymatic hydroxylation is a major metabolic pathway.

In a study involving the biotransformation of (1S)-2-carene by a Picea abies suspension culture, a number of oxygenated products were identified. The transformation proceeded through initial hydroxylation to form allylic alcohols, which were then further oxidized to ketones. researchgate.netresearchgate.net

Identified Metabolites from (1S)-2-Carene Biotransformation:

MetaboliteChemical Name
(1S,4R)-2-caren-4-ol(1S,4R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-en-4-ol
(1S)-2-caren-4-one(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-en-4-one
(1R)-p-mentha-1(7),2-dien-8-ol(1R)-4-(Prop-1-en-2-yl)cyclohex-1-ene-1-methanol
(1R,4R)-p-menth-2-en-1,8-diol(1R,4R)-4-(1-Hydroxy-1-methylethyl)-1-methylcyclohex-2-en-1-ol

These findings indicate that the enzymatic machinery in Picea abies can hydroxylate the carene skeleton at different positions, leading to a variety of products.

Similarly, studies on the metabolism of Δ³-carene by human cytochrome P450 enzymes have identified allylic hydroxylation as a key pathway. The primary metabolite formed through this pathway was identified as Δ³-carene-10-ol. This reaction was found to be catalyzed by several human CYP isoforms, including CYP2B6, CYP2C19, and CYP2D6, with CYP2B6 showing the highest activity.

Epoxidation by Cytochrome P450 Enzymes and Mechanistic Insights

Epoxidation of the double bond is another significant metabolic pathway for carene isomers, catalyzed by cytochrome P450 enzymes. This reaction involves the transfer of an oxygen atom from the activated heme iron of the enzyme to the double bond of the substrate, forming an epoxide.

The metabolism of Δ³-carene by human cytochrome P450 enzymes has been shown to produce Δ³-carene-epoxide. This epoxidation reaction was found to be specifically catalyzed by the human CYP1A2 isoform.

The mechanism of P450-catalyzed epoxidation is complex and can proceed through different intermediates. The generally accepted mechanism involves the formation of a highly reactive iron(IV)-oxo porphyrin radical cation species (Compound I). This species then transfers its oxygen atom to the alkene double bond in a concerted or stepwise manner. The stereochemistry of the resulting epoxide is influenced by the orientation of the substrate within the active site of the enzyme.

Key Metabolites from Cytochrome P450-mediated Metabolism of Δ³-carene:

MetaboliteChemical NameCatalyzing CYP Isoform(s)
Δ³-carene-10-ol(1S,6R)-7,7-Dimethylbicyclo[4.1.0]hept-3-en-3-yl-methanolCYP2B6, CYP2C19, CYP2D6
Δ³-carene-epoxide(1S,3S,4S,6R)-3,7,7-Trimethyl-4-oxabicyclo[5.1.0]octaneCYP1A2

These metabolic studies provide crucial insights into the detoxification and biotransformation pathways of this compound and related compounds in biological systems. The specific products formed can have different biological activities and fates within the organism.

Advanced Spectroscopic and Structural Elucidation Studies of 4,7,7 Trimethylbicyclo 4.1.0 Hept 2 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For a molecule with a complex three-dimensional structure like 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

1D and 2D NMR Techniques for Complex Structure Assignment

The ¹H NMR spectrum of this compound provides initial information about the number of different proton environments and their multiplicities. However, due to the rigid bicyclic structure, significant signal overlap can occur. To overcome this, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's framework.

HSQC spectra correlate directly bonded carbon and proton atoms, allowing for the assignment of protons to their corresponding carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the connectivity of quaternary carbons and different functional groups.

Carbon Atom Chemical Shift (ppm) in CDCl₃
1131.30
2119.56
328.42
424.93
523.63
620.89
718.71
816.90
916.78
1013.20

Table 1: ¹³C NMR Chemical Shifts of (+)-3-carene. chemicalbook.com

Stereochemical Assignment via NOESY and Coupling Constant Analysis

The stereochemistry of this compound and its derivatives is a critical aspect of their structural identity. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a key tool for this purpose. NOESY reveals through-space interactions between protons that are in close proximity, typically within 5 Å, regardless of whether they are directly bonded. This information is vital for determining the relative configuration of substituents on the bicyclic ring system.

In addition to NOESY, the analysis of proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum can provide valuable stereochemical information. The magnitude of the coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimental coupling constants with theoretical values calculated for different possible stereoisomers, the most likely conformation and relative stereochemistry can be deduced. For complex bicyclic systems, this often involves molecular mechanics (MM) calculations to predict stable conformations and their corresponding theoretical coupling constants. nist.govnih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Fragmentation Pathways and Isomeric Differentiation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For bicyclic systems like this compound, fragmentation is often influenced by the strained ring system. The study of these fragmentation pathways can help in differentiating between isomers. For instance, the mass spectra of different carene isomers, while sharing some common fragments, will exhibit differences in the relative abundances of certain ions, which can be used for their identification. nist.govnih.gov

While a detailed fragmentation pathway for this compound is not explicitly detailed in the available literature, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 136, corresponding to its molecular formula C₁₀H₁₆. nist.govnih.gov Common fragments would likely arise from the loss of methyl groups and rearrangements of the bicyclic core.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of an ion with very high precision (typically to four or more decimal places). This accuracy enables the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₆ by measuring the exact mass of the molecular ion. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to:

C-H stretching vibrations of the methyl and methylene (B1212753) groups.

C=C stretching of the double bond within the six-membered ring.

Vibrations associated with the cyclopropane (B1198618) ring.

Characteristic Absorption Bands for Functional Groups

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its isomers is defined by the vibrational modes of its alkene, alkane, and cyclopropane moieties.

The key functional groups and their typical absorption regions are:

C=C Double Bond: The alkene group within the six-membered ring gives rise to a C=C stretching vibration. This band is typically of medium to weak intensity.

=C-H and C-H Bonds: The vinyl C-H bonds associated with the double bond exhibit stretching vibrations at wavenumbers above 3000 cm⁻¹. The various methyl (CH₃) and methylene (CH₂) groups, as well as the C-H bonds on the cyclopropane ring, produce characteristic stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups appear in the 1350-1470 cm⁻¹ range.

Cyclopropane Ring: The strained three-membered ring has characteristic C-H stretching vibrations that can appear at higher frequencies (around 3050 cm⁻¹) and ring deformation (breathing) modes at lower frequencies.

C-C Single Bonds: Stretching vibrations for C-C bonds appear in the fingerprint region (below 1500 cm⁻¹).

The analysis of FTIR spectra allows for the confirmation of the primary structural features of the carene skeleton. researchgate.net The exact positions of these bands can be influenced by the substitution pattern and stereochemistry of the molecule. For instance, vapor phase IR spectra are available for 4-carene (a synonym for one of the 2-carene (B1609329) isomers). nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Alkene=C-H Stretch3000 - 3100Medium
AlkeneC=C Stretch1640 - 1680Weak to Medium
Alkane (CH₃, CH₂, CH)C-H Stretch2850 - 2990Strong
Alkyl GroupsC-H Bend1370 - 1470Medium
CyclopropaneC-H Stretch~3050Medium

Conformational Analysis via Vibrational Signatures

The bicyclic structure of this compound is not rigid; the six-membered ring can adopt different conformations. These subtle structural variations can be investigated through detailed analysis of their vibrational signatures, often by combining experimental spectroscopy with computational modeling.

Research has shown that isomers of carene, such as 2-carene and 3-carene (B45970), which differ only in the position of the double bond, can be distinguished by their vibrational spectra. core.ac.uk The flexibility of the 2-carene structure, in particular, can lead to multiple low-energy conformations. Computational studies, such as those using Density Functional Theory (DFT), can calculate the theoretical vibrational frequencies for each possible conformer. aps.org By comparing these calculated spectra with high-resolution experimental IR and Raman data, the dominant conformation in a given state (gas, liquid, or solution) can be identified.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound is a chiral molecule and can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for studying these enantiomers. bgsu.edu These techniques measure the differential absorption of left and right circularly polarized light.

While enantiomers have identical standard absorption spectra (like FTIR), their chiroptical spectra are mirror images of each other. A positive band in the CD or VCD spectrum of one enantiomer will appear as a negative band in the spectrum of the other. This allows for not only the differentiation between enantiomers but also the determination of enantiomeric purity.

Studies comparing (-)-2-carene and (-)-3-carene (B10789953) have demonstrated that VCD is highly sensitive to the structural differences between these isomers. core.ac.uk For example, the olefinic structure's position relative to the chiral centers and the cyclopropane ring results in observable differences in the VCD band intensities and patterns. core.ac.uk Theoretical calculations of CD and VCD spectra can be used to predict the spectrum for a specific absolute configuration (e.g., (1S,4R,6R) vs. (1R,4S,6S)). By matching the experimental spectrum to the calculated one, the absolute configuration of the enantiomer can be assigned. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise atomic coordinates, bond lengths, and bond angles. nih.gov For chiral molecules, single-crystal X-ray diffraction is uniquely capable of determining the absolute configuration of all stereogenic centers. nih.govresearchgate.net

The process requires growing a high-quality single crystal of the compound or a suitable solid derivative. While this compound is a liquid at room temperature, its solid derivatives can be readily analyzed. wikipedia.orgrsc.org For example, the crystal structures and absolute configurations of several oxidation products of the related (+)-3-carene, such as diols, have been determined by X-ray diffraction. rsc.org

Computational and Theoretical Chemistry Studies of 4,7,7 Trimethylbicyclo 4.1.0 Hept 2 Ene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene. These calculations solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energetics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide accurate information about the geometry, electronic properties, and relative energies of different conformations of this compound. For instance, DFT has been employed to investigate the mechanisms of gas-phase thermal decompositions of related bicyclic compounds. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results.

For a molecule like this compound, various DFT functionals such as B3LYP, CAM-B3LYP, MPW1PW91, and PBEPBE could be utilized to predict its properties. researchgate.netresearchgate.net These functionals, paired with appropriate basis sets like 6-311++G(d,p), can be used to optimize the molecular geometry and calculate thermodynamic parameters. researchgate.netresearchgate.net

Table 1: Examples of DFT Functionals Used in the Study of Related Bicyclic Compounds

Functional Typical Application
B3LYP General purpose hybrid functional for geometries and energies.
CAM-B3LYP Long-range corrected functional, good for charge-transfer excitations.
MPW1PW91 Hybrid functional often used for kinetics and thermochemistry.
PBEPBE Non-hybrid functional, computationally efficient.

For even higher accuracy, ab initio and coupled cluster methods can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. For example, the ab initio multiconfigurational CASSCF/MP2 method has been used to study the photochemistry of the parent bicyclo[4.1.0]hept-2-ene. researchgate.net Such methods are essential for accurately describing excited states and complex reaction pathways. researchgate.net

Coupled cluster methods, such as CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. arxiv.org For instance, the ozonolysis of the related compound Δ3-carene has been studied at the CCSD(T)/6-31G(d,p) level of theory to obtain accurate rate coefficients. rsc.org

The choice of basis set is a critical aspect of any quantum chemical calculation, balancing accuracy against computational cost. For a molecule of this size, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. researchgate.netrsc.org Larger basis sets, such as those from the Dunning correlation-consistent family (e.g., cc-pVTZ), can provide more accurate results but at a significantly higher computational expense. The selection of an appropriate basis set is crucial for obtaining results that are both reliable and computationally feasible.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions involving this compound. Transition State Theory (TST) is a key framework for understanding reaction rates.

By locating the transition state structure on the potential energy surface, the activation energy for a reaction can be calculated. This information is crucial for predicting the rate of a reaction. For example, in the study of Δ3-carene ozonolysis, the Gibbs free energies of activation were calculated to determine the reaction's rate coefficient. rsc.org Theoretical calculations of activation parameters like enthalpy and entropy of activation can provide deep insights into the reaction mechanism. kpfu.ru

Table 2: Calculated Activation and Reaction Free Energies for Ozone Addition to Δ3-carene (a related compound) at the CCSD(T)/6-31G(d,p) Level

Parameter Value (kJ mol⁻¹)
Gibbs Free Energy of Activation (ΔG‡) 60.1
Gibbs Free Energy of Reaction (ΔGr) -156.9

Data sourced from a study on a related isomer, Δ3-carene. rsc.org

For more complex reactions, it is often necessary to map out the entire potential energy surface (PES). This involves identifying all relevant intermediates and transition states that connect them. For instance, the photochemical reactions of bicyclo[4.1.0]hept-2-ene were studied by mapping the ground and excited state reaction pathways, identifying diradical intermediates and conical intersections that govern the reaction outcome. researchgate.net This level of detail allows for a comprehensive understanding of the factors that control product formation in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound, a bicyclic monoterpene, is primarily dictated by the fusion of the six-membered ring and the three-membered ring. This fusion imparts significant rigidity to the molecule. Computational conformational analysis of such systems typically employs methods like molecular mechanics (MM) and density functional theory (DFT) to identify stable conformers and the energy barriers between them. For this compound, the six-membered ring is forced into a boat-like conformation due to the constraints of the cyclopropane (B1198618) ring. The primary degrees of freedom would involve the puckering of the cyclohexene (B86901) ring and the orientation of the methyl groups.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments. nih.gov Such simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. semanticscholar.org By analyzing the trajectories of the atoms, properties such as conformational flexibility, solvent interactions, and transport properties can be determined. While specific MD studies on this compound are not extensively documented in the literature, the methodology is well-suited to explore its behavior. A typical MD simulation would involve placing the molecule in a simulation box with a chosen solvent and then running the simulation for a sufficient time to observe its dynamic equilibrium.

Table 1: Representative Computational Methods for Conformational and Dynamic Analysis

MethodApplicationKey Insights
Molecular Mechanics (MM)Initial conformational searches and energy minimization.Provides a rapid assessment of the potential energy surface and identifies low-energy conformers.
Density Functional Theory (DFT)Accurate energy calculations and geometry optimizations of conformers.Offers reliable relative energies of different conformations and the transition states connecting them.
Molecular Dynamics (MD)Simulation of the molecule's motion over time in a given environment.Reveals the flexibility of the bicyclic ring system, the dynamics of the methyl group rotations, and interactions with surrounding molecules. nih.gov

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules like this compound.

IR Frequencies: The prediction of infrared (IR) spectra involves the calculation of the vibrational frequencies of the molecule. This is typically done by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent errors.

Table 2: Experimental Spectroscopic Data for 2-Carene (B1609329) (this compound)

SpectrumKey Peaks/Shifts
¹H NMRData available, though specific shifts can vary with solvent and experimental conditions. chemicalbook.com
¹³C NMRData available, providing information on the carbon skeleton.
Mass SpectrometryMajor peaks can be found in databases like NIST. nist.gov
IR SpectroscopyCharacteristic peaks for C-H stretching and bending, and C=C stretching are expected.

Excited State Photochemistry and Non-Adiabatic Dynamics

The photochemistry of bicyclic alkenes like this compound is a rich area of study. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state. The subsequent relaxation pathways can involve various photochemical reactions or non-radiative decay processes.

Theoretical studies on the atmospheric oxidation of the isomeric 3-carene (B45970), initiated by hydroxyl radicals (OH) and ozone, provide a framework for understanding potential photochemical pathways. researchgate.netcopernicus.orgrsc.org These studies often employ high-level quantum chemistry methods to map out the potential energy surfaces of the reactions. rsc.org While these are not direct photoexcitation studies, the reactions are often part of atmospheric photochemical cycles.

For this compound, direct photoexcitation would likely involve the π → π* transition of the double bond. The excited state could then undergo a variety of transformations, including cis-trans isomerization (if applicable), electrocyclic ring-opening of the cyclopropane ring, or rearrangements. The presence of the methyl groups would influence the stability of intermediates and the branching ratios of different reaction pathways.

Non-adiabatic dynamics simulations, which account for transitions between different electronic states, would be necessary to fully model the photochemical processes. These simulations can predict the lifetimes of excited states and the quantum yields of different photoproducts. While specific studies on this compound are not prominent, the photochemistry of a derivative, (+)-2-carene-4α-methanol, has been investigated, suggesting the potential for complex photochemical behavior in this class of molecules. acs.org

Table 3: Theoretical Approaches to Studying Photochemistry

MethodApplicationKey Insights
Time-Dependent DFT (TD-DFT)Calculation of electronic excitation energies and oscillator strengths.Predicts the UV-Vis absorption spectrum and the nature of the electronic transitions.
Complete Active Space Self-Consistent Field (CASSCF)Multireference method for describing the electronic structure of excited states and conical intersections.Provides a qualitative understanding of reaction pathways on the excited state potential energy surface.
Non-Adiabatic Molecular DynamicsSimulation of the molecule's dynamics on multiple electronic potential energy surfaces.Elucidates the ultrafast processes of internal conversion and intersystem crossing, and predicts product formation yields.

Applications of 4,7,7 Trimethylbicyclo 4.1.0 Hept 2 Ene in Advanced Organic Synthesis and Materials Science

Chiral Pool Utilization in Asymmetric Synthesis

The inherent chirality of (+)-3-carene provides a distinct advantage in asymmetric synthesis, allowing for the transfer of its stereochemical information to new, more complex molecules. This strategy bypasses the need for developing de novo asymmetric methodologies, leveraging nature's own stereoselectivity.

Diastereoselective Synthesis of Beta-Lactams and Other Bioactive Scaffolds

(+)-3-Carene serves as a versatile starting point for the synthesis of various bioactive scaffolds, which are core structures of medicinally important compounds. Researchers have developed pathways to transform 3-carene (B45970) into novel heterocyclic systems with significant biological activity.

For instance, a series of novel antifungal agents based on a 3-carene skeleton have been synthesized. The process begins with the selective allylic oxidation of (+)-3-carene to produce 3-caren-5-one. This ketone is then converted to its oxime, which is subsequently reacted with various sulfonyl chlorides to yield a series of (Z)- and (E)-3-caren-5-one oxime sulfonates. mdpi.comresearchgate.netnih.gov Several of these compounds have demonstrated potent antifungal activity against various plant pathogens, in some cases exceeding the efficacy of the commercial fungicide chlorothanil. nih.gov

In another significant application, (+)-3-carene has been used to synthesize novel inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), a crucial enzyme in DNA repair and a promising target for cancer chemotherapy. The synthesis involves the isomerization of (+)-3-carene to (+)-2-carene, followed by a reaction with heteroaromatic aldehydes. This approach has led to the discovery of two new structural types of TDP1 inhibitors possessing hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds, with the most potent compounds exhibiting submicromolar inhibitory concentrations. mdpi.com

While direct, multi-step syntheses of β-lactams originating from 3-carene are not extensively documented in readily available literature, the synthesis of complex bioactive scaffolds from this starting material demonstrates its potential in generating structurally diverse and biologically active molecules. The principles of stereoselective transformations applied to 3-carene derivatives are fundamental to the construction of such chiral architectures, including the β-lactam core.

Table 1: Examples of Bioactive Scaffolds Derived from (+)-3-Carene

Starting MaterialIntermediateFinal Scaffold TypeTarget/Application
(+)-3-Carene3-Caren-5-one3-Caren-5-one oxime sulfonatesAntifungal Agents
(+)-3-Carene(+)-2-CareneHexahydroisobenzofuranTDP1 Inhibition (Cancer)
(+)-3-Carene(+)-2-Carene3-Oxabicyclo[3.3.1]nonaneTDP1 Inhibition (Cancer)

Asymmetric Catalysis Using Carene-Derived Ligands (e.g., in Hydrogenations, Additions)

The chiral framework of 3-carene is an ideal foundation for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

A notable example is the synthesis of mono-N-tosylated-1,2-diamines from (+)-3-carene. The synthesis begins by transforming (+)-3-carene into the corresponding N-tosylaziridine derivative. Subsequent ring-opening of the aziridine (B145994) with sodium azide (B81097), followed by reduction of the azide group, yields the optically pure mono-N-tosylated-1,2-diamine. This carene-derived diamine has proven to be an effective ligand in the asymmetric transfer hydrogenation of aromatic ketones, a key transformation in organic synthesis.

Enantioselective Routes to Complex Terpene Natural Products

Perhaps the most compelling demonstration of 3-carene's utility as a chiral synthon is in the total synthesis of complex, polycyclic terpene natural products. Its rigid bicyclic structure provides a well-defined stereochemical starting point for constructing intricate molecular architectures.

A landmark achievement in this area is the highly efficient, 14-step total synthesis of (+)-ingenol from the inexpensive (+)-3-carene. nih.gov Ingenol (B1671944) is a structurally complex diterpenoid, and its derivative, ingenol mebutate, is an FDA-approved drug for treating actinic keratosis, a precancerous skin condition. nih.gov Historically, the compound was sourced inefficiently from plants. nih.gov The synthetic route from 3-carene represents a significant advancement, enabling the creation of synthetic analogs and securing a reliable source for this important therapeutic agent. nih.gov This synthesis validates the "two-phase" approach to terpene synthesis, where the core carbon skeleton is assembled first, followed by strategic oxidations, and showcases how a simple, abundant monoterpene can be elaborated into a molecule of immense complexity and value. nih.gov

This approach underscores the potential of using chiral pool terpenes like 3-carene to access other complex natural products, providing a sustainable and economically viable alternative to isolation from natural sources or bioengineering. nih.govnih.gov

Precursor in Fine Chemical Synthesis

Beyond its role in cutting-edge asymmetric synthesis, 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is a key starting material in the industrial production of high-value fine chemicals, particularly other monoterpenoids used in flavors, fragrances, and pharmaceuticals.

Pathways to Menthol and Other Monoterpenoids

One of the most significant industrial applications of (+)-3-carene is in the synthesis of (-)-menthol, a high-demand compound used globally in everything from confectionary to pharmaceuticals. mdpi.com Several synthetic routes have been developed to convert the chiral scaffold of 3-carene into the correct stereoisomer of menthol.

A common industrial pathway involves the following key steps:

Isomerization : (+)-3-Carene is first catalytically isomerized to (+)-2-carene.

Pyrolysis : The resulting (+)-2-carene undergoes pyrolysis to open the cyclopropane (B1198618) ring, forming a diene with the correct stereochemistry at key carbon centers. nih.gov

Hydrochlorination and Rearrangement : The diene is treated with hydrogen chloride to form an allyl chloride, which then undergoes a nucleophilic substitution that results in an allylic rearrangement to form piperitol (B1152629) acetates. nih.gov

Hydrolysis and Hydrogenation : The separated (-)-trans-piperitol is then hydrogenated to yield the target (-)-menthol. nih.gov

This transformation is a prime example of how the inherent chirality of an inexpensive natural product can be manipulated and carried through a multi-step sequence to produce a valuable, enantiomerically pure fine chemical.

Table 2: Key Transformation Steps from (+)-3-Carene to (-)-Menthol

StepReactantKey TransformationProduct
1(+)-3-CareneCatalytic Isomerization(+)-2-Carene
2(+)-2-CarenePyrolysis (Ring Opening)Chiral Diene
3Chiral DieneHCl Addition & SN2' Displacement(-)-trans-Piperitol Acetate
4(-)-trans-Piperitol AcetateHydrolysis & Hydrogenation(-)-Menthol

Synthesis of Pyrethrinoid Intermediates

The structural features of (+)-3-carene also make it an ideal precursor for the synthesis of chrysanthemic acid, the acidic component of pyrethrin and pyrethroid insecticides. nih.govresearchgate.netnih.gov These insecticides are valued for their high potency against insects and low toxicity to mammals.

The synthesis of (+)-trans-chrysanthemic acid from (+)-3-carene is a well-established industrial process. A key intermediate in this synthesis is a 1R-cis-cyclopropanecarboxylic acid derivative. researchgate.net This intermediate can be obtained from an aldehyde derived from the ozonolysis of (+)-3-carene. researchgate.net The aldehyde is then subjected to oxidative cleavage to afford the crucial cyclopropanecarboxylic acid. researchgate.net This acid is then further elaborated to yield (+)-trans-chrysanthemic acid, which is subsequently esterified with an appropriate alcohol to produce the final pyrethroid insecticide. nih.govresearchgate.netnih.gov This application highlights the economic importance of 3-carene as a renewable feedstock for the agrochemical industry.

Polymerization Studies of Carene and its Derivatives

This compound, commonly known as 3-carene, is a bicyclic monoterpene that has garnered significant interest as a renewable building block for the synthesis of advanced polymers. Its rigid and chiral structure offers a unique platform for creating polymers with distinctive properties.

Monomer for Specialty Polymer Materials

3-Carene serves as a versatile monomer, primarily undergoing cationic polymerization to produce specialty polymers. wikipedia.org The polymerization of terpene compounds like 3-carene can be initiated by Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), often in the presence of a co-initiator like water or an alcohol. wikipedia.orggoogle.com This process is a type of chain-growth polymerization where a cationic initiator transfers a charge to the monomer, which then becomes reactive and propagates the polymer chain. wikipedia.org

Research has demonstrated the synthesis of various polymers from terpene feedstocks, including α-pinene, β-pinene, and limonene (B3431351), which are used commercially as tackifiers. wikipedia.org Following this trend, 3-carene can be polymerized or copolymerized to create materials with specific functionalities. google.com For instance, polyesters have been synthesized from 3-carene through a multi-step process involving oxidation to form lactones (α-carenelactone and ε-carenelactone), which are then polymerized using metalorganic catalysts. rsc.org Additionally, reductive ozonolysis of 3-carene yields 3-carene diol, a monomer that can be copolymerized with compounds like dimethyl terephthalate (B1205515) to form other types of polyesters. rsc.org These bio-based polymers are promising candidates for replacing fossil-fuel-derived plastics in various applications. nih.govnih.gov

Structure-Property Relationships in Carene-Based Polymers

The inherent structure of the 3-carene monomer significantly influences the properties of the resulting polymers. The rigid, bicyclic nature of the carene unit imparts stiffness and thermal stability to the polymer backbone. researchgate.net For polymer-reinforced composites, the polymer matrix is a key determinant of thermal properties like the glass transition temperature (Tg). researchgate.net

In polyesters derived from 3-carene, the thermal and physical properties are directly linked to the specific monomer structure and resulting polymer architecture. rsc.org For example, polymerization of α-carenelactone and ε-carenelactone, two regioisomers derived from 3-carene, yields both amorphous and semi-crystalline polyesters. rsc.org The properties of these polymers, such as glass transition temperature (Tg) and melting point (Tm), are critical for determining their potential applications. wur.nl Research has shown that carene-based polyesters can exhibit glass transition temperatures ranging from -15 to 50 °C and melting points up to 170 °C, making them suitable for further investigation as functional materials. rsc.org

The relationship between a polymer's chemical structure and its physical properties, like Tg, is a fundamental concept in materials science. nih.gov The specific arrangement of the carene units within the polymer chain affects chain mobility, which in turn dictates the material's thermal and mechanical behavior. nih.govrsc.org

Table 1: Thermal Properties of 3-Carene-Based Polyesters

Monomer/ComonomerPolymer TypeGlass Transition Temperature (Tg)Melting Point (Tm)Polymer Architecture
α-Carenelactone & ε-CarenelactoneHomopolyesterBetween -15°C and 50°CUp to 170°CAmorphous or Semi-crystalline
3-Carene diol & Dimethyl terephthalateCopolyesterBetween -15°C and 50°CUp to 170°CAmorphous

Source: Data compiled from research on polyester (B1180765) synthesis from 3-carene. rsc.org

Sustainable Chemistry and Biorefinery Applications

As a renewable resource, 3-carene is a key component in the development of sustainable chemical processes and biorefinery operations, aiming to replace petrochemical feedstocks. nih.gov

Valorization of Terpene Feedstocks

3-Carene is a significant constituent of turpentine (B1165885), a byproduct of the pulp and paper industry obtained from pine resin. google.comgoogle.comresearchgate.net The content of 3-carene can vary significantly depending on the pine species, with some sources like Simao pine in China containing up to 38%. google.com This availability makes it an attractive feedstock for biorefineries, which integrate biomass conversion processes to produce fuels, chemicals, and materials. researchgate.netieabioenergy.com

The "valorization" of 3-carene involves converting this relatively low-cost terpene into higher-value chemical products. researchgate.net This is often necessary because, like some other terpenes, 3-carene itself has limited direct large-scale applications beyond use as a solvent. google.com Green synthesis and catalytic upgrading are key strategies in this valorization process. researchgate.netmdpi.com

Key valorization pathways include:

Epoxidation: Catalytic oxidation of 3-carene using agents like aqueous hydrogen peroxide can produce 3-carene epoxide, a valuable intermediate for synthesizing other fine chemicals. mdpi.comresearchgate.net This process can also yield by-products like 3-carene-5-one and 3-carene-2,5-dione. mdpi.com

Isomerization: 3-carene can be isomerized to other terpenes. For example, heating 4-carene (an isomer of 3-carene) can quantitatively convert it to isolimonene, which has further synthetic utility. google.com

Synthesis of Complex Molecules: 3-carene serves as a chiral starting material for the multi-step synthesis of complex, high-value molecules like (+)-ingenol, a compound with important biological activities. nih.gov

Table 2: Examples of High-Value Products from 3-Carene Valorization

ReactantProcessProduct(s)Application Area
3-CareneCatalytic Epoxidation3-Carene epoxide, 3-Carene-5-oneChemical Intermediate
3-CareneIsomerization/Rearrangementp-Cymene, IsolimoneneChemical Intermediate, Fragrance
3-CareneMulti-step Synthesis(+)-IngenolPharmaceutical Precursor

Source: Compiled from various studies on 3-carene conversion. google.commdpi.comnih.govwikipedia.org

Green Synthesis Approaches Utilizing Carene

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov 3-Carene is an exemplary bio-based building block for these approaches. researchgate.net Its use as a renewable feedstock is a core tenet of building a sustainable chemical industry. nih.gov

Green synthesis applications involving 3-carene include:

Renewable Starting Material: Utilizing 3-carene from turpentine to synthesize polymers and other chemicals reduces reliance on finite fossil fuels. rsc.orgrsc.org This aligns with the goals of creating a bio-based economy where renewable resources are the primary source for materials. nih.gov

Catalytic Transformations: The development of efficient and selective catalytic systems is crucial for the green conversion of 3-carene. For example, using heterogeneous catalysts for the oxyfunctionalization of turpentine components allows for selective reactions under milder conditions. researchgate.net Similarly, new catalytic systems for epoxidation have been developed to improve yields and selectivity, making the process more environmentally benign. mdpi.com

Biocatalysis: Enzymes, such as (+)-3-carene synthase found in plants like Douglas fir, demonstrate the potential for highly specific and efficient synthesis routes. nih.gov Understanding these natural biosynthetic pathways can inspire the development of industrial biocatalytic processes for converting geranyl pyrophosphate or other precursors into (+)-3-carene. nih.gov

By leveraging 3-carene, chemists can create complex molecules and advanced materials through pathways that are more sustainable and environmentally conscious than traditional petrochemical routes.

Environmental Chemistry and Atmospheric Fate Studies of 4,7,7 Trimethylbicyclo 4.1.0 Hept 2 Ene

Atmospheric Oxidation Processes and Product Formation

The oxidation of Δ³-carene in the troposphere is a complex process initiated by reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). copernicus.orgcopernicus.org These reactions lead to the formation of a wide array of oxygenated products, many of which have lower volatility than the parent compound and can partition into the particle phase. acs.orgacs.org

Gas-Phase Reactions with Ozone, Hydroxyl Radicals, and Nitrate Radicals

The atmospheric degradation of Δ³-carene is initiated by its reaction with OH radicals and ozone during the daytime, and with ozone and nitrate radicals during the nighttime. copernicus.orgcopernicus.org

Reaction with Hydroxyl Radicals (OH): The reaction with OH radicals is a major daytime sink for Δ³-carene. copernicus.org This reaction proceeds via the addition of the OH radical to the double bond, forming organic peroxy radicals (RO₂). nih.govcopernicus.org In the presence of nitrogen oxides (NOx), these peroxy radicals can react with nitric oxide (NO) to form organic nitrates (RONO₂) or regenerate OH radicals. copernicus.org One of the primary first-generation products identified from the OH-initiated oxidation is caronaldehyde. nih.govcopernicus.org Studies have also identified the formation of highly oxidized organic molecules (HOMs) through autoxidation pathways. nih.govacs.org The abstraction of hydrogen atoms from methyl groups has been suggested as a potential, and surprisingly rapid, pathway in this process. nih.govacs.org

Reaction with Ozone (O₃): The ozonolysis of Δ³-carene follows the Criegee mechanism, where ozone adds to the carbon-carbon double bond to form an unstable primary ozonide. researchgate.net This intermediate quickly decomposes to form a Criegee intermediate and a carbonyl compound. researchgate.net The ozonolysis of Δ³-carene is a significant source of OH radicals in the atmosphere, with reported yields ranging from 0.56 to 0.86. copernicus.orgresearchgate.net Key products from this reaction include caronaldehyde, caronic acid, and caric acid. copernicus.orgacs.org

Reaction with Nitrate Radicals (NO₃): During the nighttime, the reaction with the nitrate radical becomes a dominant loss pathway for Δ³-carene. acs.org This reaction is an important link between anthropogenic emissions (NOx, the precursor to NO₃) and biogenic emissions. acs.orgcopernicus.org The NO₃-initiated oxidation leads to the formation of various nitrogen-containing organic compounds. acs.org Products identified include dicarbonyls, hydroxy nitrates, carbonyl nitrates, and dicarbonyl nitrates. acs.orgnih.gov The reaction mechanism involves the initial addition of the NO₃ radical to the double bond, followed by a series of reactions that can lead to fragmentation or the formation of multifunctional nitrates. copernicus.orgcopernicus.org

A study investigating the products of Δ³-carene oxidation with NO₃ qualitatively identified the formation of an epoxide, caronaldehyde, and a nitrooxy-ketone. nih.gov

Formation and Characterization of Secondary Organic Aerosols (SOA)

The oxidation of Δ³-carene is a significant source of secondary organic aerosol (SOA), which is particulate matter formed in the atmosphere. nih.govacs.org The formation of SOA occurs when low-volatility oxidation products condense onto existing particles or form new particles. nih.gov The SOA yield from Δ³-carene oxidation is notably high compared to other monoterpenes like α-pinene. acs.orgacs.org

SOA from OH Oxidation: Photochemical oxidation of Δ³-carene initiated by OH radicals leads to the formation of SOA with yields reported to be as high as 31% under specific laboratory conditions. nih.gov The resulting aerosol is dominated by relatively low-volatility species with C7–C10 carbon skeletons. nih.gov The particle phase is significantly more oxygenated than the gas-phase products, with O₅ and O₆ species being dominant. nih.gov

SOA from Ozonolysis: Ozonolysis of Δ³-carene also efficiently produces SOA. acs.orgresearchgate.net The particles formed are characterized by an oxygen-to-carbon (O/C) ratio of approximately 0.4. researchgate.net The composition of the SOA is dominated by semivolatile organic compounds (SVOCs), with C₁₀H₁₆O₃ (likely caronic acid) and C₉H₁₄O₄ (likely caric acid) being prominent early-stage products. acs.org

SOA from NO₃ Oxidation: The NO₃-initiated oxidation of Δ³-carene is particularly efficient at producing SOA, with yields ranging from 38–65% at an organic aerosol mass loading of 10 μg m⁻³. acs.org In other dark chamber experiments, yields were observed to be between approximately 10-50%. acs.org Organonitrates are a major component of the aerosol produced through this pathway. acs.org Δ³-carene more readily forms low-volatility, highly oxygenated molecules (HOMs) compared to α-pinene when reacted with NO₃, contributing to its higher SOA yield. acs.org The particle phase exhibits O/C ratios of about 0.4–0.6 and nitrate/organic mass ratios of around 0.15. acs.org

Role in Tropospheric Ozone and Aerosol Budgets

As an atmospherically abundant biogenic VOC, the oxidation of Δ³-carene has important implications for regional and global atmospheric composition.

Aerosol Budgets: The atmospheric oxidation of biogenic hydrocarbons like Δ³-carene is a major source of global secondary organic aerosol. acs.orgresearchgate.net Given its high SOA yields, particularly from NO₃ oxidation, Δ³-carene is a potent precursor to atmospheric particulate matter. acs.orgacs.org This is especially relevant in regions with significant biogenic emissions that mix with anthropogenic pollution (NOx). acs.orgcopernicus.org The formation of SOA impacts Earth's radiative balance and climate, and also affects air quality and human health. nih.govacs.org

Ozone and Oxidant Budgets: The chemical reactions of Δ³-carene influence the concentrations of key atmospheric oxidants. The ozonolysis of Δ³-carene is a significant source of OH radicals, which can then initiate the oxidation of other VOCs. copernicus.orgresearchgate.net In NOx-rich environments, the OH-initiated oxidation of Δ³-carene can participate in photochemical cycles that produce tropospheric ozone. nasa.gov Conversely, the formation of organic nitrates from the reaction of peroxy radicals with NO acts as a sink for both radicals and NOx, terminating the radical chain and potentially suppressing ozone formation. copernicus.orgcopernicus.org The organic nitrate yield from the reaction of the Δ³-carene-derived peroxy radical with NO has been determined to be 0.25 ± 0.04. copernicus.orgcopernicus.org

Kinetic Studies of Atmospheric Reactions

Kinetic studies provide crucial data on the reaction rates of Δ³-carene with atmospheric oxidants, which determine its atmospheric lifetime and the relative importance of its different degradation pathways.

Temperature Dependence of Reaction Rate Constants

The rate at which Δ³-carene reacts with atmospheric oxidants is dependent on temperature, a critical factor for accurate atmospheric modeling. The Arrhenius equation, k(T) = A exp(-Ea/RT), is often used to describe this temperature dependence. noaa.govwikipedia.org

Reaction with OH Radicals: Pulsed laser methods have been used to study the kinetics of the OH + Δ³-carene reaction over a range of temperatures. researchgate.net The reaction exhibits non-Arrhenius behavior. researchgate.net The temperature-dependent rate coefficient between 235 K and 357 K was determined to be k₃(T) = (2.48 ± 0.14) × 10⁻¹¹ exp{(357 ± 17)/T} cm³ molecule⁻¹ s⁻¹. researchgate.net At room temperature (297 K), the rate coefficient is (8.1 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Another study at 304 K reported a consistent value of (8.0 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org

Reaction with Ozone (O₃): The rate coefficient for the reaction of Δ³-carene with ozone has been measured using both absolute and relative rate methods. At approximately 300 K, reported values are generally consistent. One study determined the rate constant to be (4.4 ± 0.2) × 10⁻¹⁷ cm³ s⁻¹ at 300 K. copernicus.org Another study reported a value of (3.7 ± 0.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 299 K. researchgate.net

Reaction with Nitrate Radicals (NO₃): The rate coefficient for the reaction with NO₃ radicals was determined using a relative rate method in a simulation chamber. The value was found to be (8.7 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at ambient temperature and pressure. nih.gov

The table below summarizes the experimentally determined reaction rate constants for Δ³-carene with major atmospheric oxidants at temperatures around 298-304 K.

Influence of Environmental Factors on Degradation Pathways

Several environmental factors can influence the reaction pathways of Δ³-carene and its subsequent product distribution.

Nitrogen Oxides (NOx): The concentration of NOx significantly alters the fate of the peroxy radicals (RO₂) formed from the initial OH oxidation. copernicus.org In low-NOx environments, RO₂ + HO₂ and RO₂ + RO₂ reactions may dominate, while in high-NOx environments, RO₂ + NO reactions become more important, leading to the formation of organic nitrates. nih.govcopernicus.org

Temperature and Relative Humidity: Environmental conditions like temperature and relative humidity have a notable effect on SOA formation. researchgate.net Studies on Δ³-carene ozonolysis have shown that gas-to-particle partitioning of oxidation products is temperature-dependent. acs.org Lower temperatures generally favor the partitioning of semivolatile compounds to the aerosol phase, increasing SOA yields. acs.org The effect of relative humidity can be more complex, potentially influencing both gas-phase chemistry and particle-phase processes. researchgate.net

Peroxy Radical (RO₂) Fate: The specific bimolecular reaction partner for the peroxy radicals formed during oxidation (e.g., NO₃, other RO₂, or HO₂) can influence the final products and SOA yields. acs.org However, for the NO₃-initiated oxidation of Δ³-carene, studies have found that the SOA yields were similar across different RO₂ fate regimes, suggesting that unimolecular processes like alkoxy radical isomerization and decomposition may play a dominant role in forming the low-volatility products that lead to SOA. acs.org

Presence of Other VOCs: In the real atmosphere, Δ³-carene coexists with a multitude of other VOCs. The presence of isoprene, for example, has been shown to suppress SOA formation from the ozonolysis of Δ³-carene, indicating complex interactions within VOC mixtures that can alter aerosol formation mechanisms. dicp.ac.cn

Modeling of Atmospheric Chemistry and Transport

The atmospheric oxidation of 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, commonly known as Δ³-carene, is a significant source of secondary organic aerosols (SOA) and can influence regional air quality. copernicus.orgcopernicus.org Due to its reactivity and biogenic origin, accurately representing its chemical transformations and subsequent transport in atmospheric models is crucial for understanding its environmental impact. copernicus.orgnih.gov Atmospheric chemistry transport models (CTMs) and chemical weather models are essential tools used by researchers and public authorities to assess air quality and the effects of various emissions. nih.gov These models rely on accurate emission data and comprehensive chemical mechanisms to simulate the complex interactions in the atmosphere. nih.govcopernicus.org

Integration of Carene Chemistry into Atmospheric Models

The integration of Δ³-carene chemistry into atmospheric models is a complex process that involves several key components, from fundamental laboratory measurements to the development of simplified chemical schemes that are computationally efficient. ethernet.edu.et Progress in this area depends on the synergy between observational data, laboratory studies, and modeling. ucar.edu

The foundation for modeling lies in experimentally and computationally determined reaction rate constants. The primary atmospheric oxidants for Δ³-carene are the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). copernicus.org Chamber studies have been conducted to determine the specific rates of these reactions. For instance, the rate constant for the reaction of Δ³-carene with the OH radical has been determined to be (8.0±0.5)×10⁻¹¹ cm³ s⁻¹ at 304 K, while the rate for its reaction with ozone is (4.4±0.2)×10⁻¹⁷ cm³ s⁻¹ at 300 K. copernicus.org These values are critical inputs for chemical mechanisms within models.

Once initiated, the oxidation of Δ³-carene proceeds through complex reaction pathways, forming a variety of products. A significant challenge for model integration is representing this detailed chemistry in a simplified yet accurate manner. Models often use lumped or parameterized schemes to represent the chemistry of volatile organic compounds (VOCs) like Δ³-carene. copernicus.org These schemes must account for the formation of key products, including first-generation products like caronaldehyde and subsequent, more highly oxidized species. copernicus.orgnih.gov The yield of these products is highly dependent on the oxidant and ambient conditions (e.g., NOx levels). For example, the yield of caronaldehyde from the OH-initiated oxidation of Δ³-carene is approximately 0.30, whereas from ozonolysis, it is much lower, at about 0.06. copernicus.org

A critical aspect of integrating carene chemistry is the representation of secondary organic aerosol (SOA) formation. SOA is formed when low-volatility oxidation products condense onto existing particles or form new ones. nih.govnih.gov Models typically use a yield-based approach, where the mass of SOA formed is calculated as a fraction of the mass of reacted Δ³-carene. nih.gov These yields are not constant and vary significantly with factors like organic aerosol mass loading and the specific oxidation pathway. acs.orgacs.org For instance, SOA yields from the NO₃ oxidation of Δ³-carene can range from 10% to over 60%, highlighting the need for models to incorporate detailed, condition-dependent parameterizations. acs.orgacs.org

Recent research has focused on the formation of highly oxygenated organic molecules (HOMs) from Δ³-carene oxidation, as these compounds are often extremely low in volatility and contribute significantly to new particle formation and growth. copernicus.orgnih.gov Kinetic models, such as the gas- and particle-phase chemistry kinetic multilayer model ADCHAM, are being used to reproduce experimental findings on HOM formation and to develop parameterizations that can be incorporated into larger-scale CTMs. copernicus.org These explicit kinetic models, which can include hundreds or thousands of reactions, are crucial for understanding the underlying mechanisms but are too computationally expensive for 3D models. copernicus.org Therefore, their results are used to develop and validate the simplified mechanisms used in regional and global simulations. copernicus.org

Table 1: Reaction Rate Constants for Δ³-carene with Atmospheric Oxidants
ReactantOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Δ³-careneOH(8.0 ± 0.5) × 10⁻¹¹304 copernicus.org
Δ³-careneO₃(4.4 ± 0.2) × 10⁻¹⁷300 copernicus.org
Table 2: Molar Yields of Key Products from Δ³-carene Oxidation
Oxidation ReactionProductYieldReference
Δ³-carene + OHCaronaldehyde0.30 ± 0.05 copernicus.org
Δ³-carene + O₃Caronaldehyde0.06 ± 0.02 copernicus.org
Δ³-carene + OH (in the presence of NO)Organic Nitrates (RONO₂)0.25 ± 0.04 copernicus.org
Δ³-carene + O₃OH Radical0.65 ± 0.10 copernicus.org

Predicting Global and Regional Impacts of Carene Emissions

Once the chemistry of Δ³-carene is integrated into atmospheric models, they can be used to predict its impact on atmospheric composition, air quality, and climate on both regional and global scales. nih.gov A primary impact of Δ³-carene emissions is the formation of SOA, which constitutes a significant fraction of atmospheric particulate matter (PM). nih.gov

Modeling studies predict that Δ³-carene is a potent SOA precursor, often more so than other common monoterpenes like α-pinene. acs.orgacs.org The SOA yield from Δ³-carene oxidation by the nitrate radical (NO₃), a key nighttime oxidant, has been observed to be as high as 38–65% at an organic aerosol mass loading of 10 μg m⁻³. acs.org This suggests that in regions with significant emissions of both Δ³-carene (from sources like pine trees) and nitrogen oxides (often from anthropogenic sources), nighttime SOA formation can be substantial. copernicus.org Models that treat all monoterpenes with a single, averaged reactivity can lead to significant errors in predicting SOA concentrations, underscoring the importance of species-specific chemistry. acs.org

The chemical composition of the SOA is also critical. The oxidation of Δ³-carene, particularly by NO₃, leads to the formation of organic nitrates, which become a dominant component of the resulting aerosol. acs.org This alters the chemical and physical properties of the aerosol particles, affecting their ability to scatter or absorb light and their potential to act as cloud condensation nuclei.

Furthermore, the atmospheric oxidation of VOCs like Δ³-carene is intrinsically linked to the formation of ground-level ozone, a major component of photochemical smog. copernicus.org The reaction of Δ³-carene with the OH radical produces organic peroxy radicals (RO₂). copernicus.org In the presence of nitric oxide (NO), these RO₂ radicals can react to produce nitrogen dioxide (NO₂), which then photolyzes to form ozone. However, these RO₂ radicals can also react with NO to form organic nitrates, a reaction that terminates the radical chain and removes nitrogen oxides from the ozone production cycle. copernicus.org The branching ratio between these pathways is a critical parameter in atmospheric models. For Δ³-carene, the organic nitrate yield from the reaction of its RO₂ with NO is about 25%, a significant sink for radicals. copernicus.org

Global models incorporating biogenic emission inventories, which include Δ³-carene, can predict "hotspots" of SOA formation. These are often located over forested regions, such as the boreal forests, where Δ³-carene can be a major emitted monoterpene. nih.gov The transport of these aerosols and their precursors can then affect air quality in downwind regions, including populated areas. The accuracy of these predictions depends heavily on the quality of the emission inventories and the meteorological data driving the model's transport and deposition processes. nih.gov

Table 3: Secondary Organic Aerosol (SOA) Mass Yields from Δ³-carene Oxidation
OxidantConditions/RegimeSOA Yield Range (%)Reference
NO₃Mass loading of 10 μg m⁻³38 - 65 acs.org
NO₃RO₂ + NO₃, RO₂ + RO₂, RO₂ + HO₂ regimes~10 - 50 acs.org
OHPhotochemical oxidation (NOx-free)31 nih.gov
O₃Molar HOM yield at 20 °C~3 copernicus.org
O₃Molar HOM yield at 0 °C~0.5 copernicus.org

Q & A

Q. What are the established laboratory synthesis protocols for 4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene?

Synthesis typically involves multi-step reactions using halogenated precursors or cyclopropanation strategies. For example, stereoselective methods may employ transition-metal catalysts (e.g., Rh or Pd) to control ring strain and substituent orientation. Isomer-specific protocols are critical, as evidenced by distinct CAS registrations for (1R,4S)- and (1R,4R)- configurations . Purity validation via GC-MS or HPLC is recommended post-synthesis .

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • GC-MS : Fragmentation patterns matched against NIST reference spectra (e.g., HP-GC/MS/IRD) confirm molecular weight and functional groups .
  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR resolve stereoisomerism, particularly for methyl group positioning and bicyclic ring conformation. Coupling constants in NOESY experiments differentiate enantiomers .
  • IR : Stretching frequencies for C=C bonds (~1650 cm1^{-1}) and methyl groups (~2950 cm1^{-1}) validate structural motifs .

Q. What are the critical physical properties under standard conditions?

  • Density : 0.8573 g/cm³ at 30°C .
  • Boiling Point : 167–176°C at 684 Torr (pressure-dependent; calibrate using NIST guidelines) .
  • Solubility : Hydrophobic; soluble in non-polar solvents (e.g., hexane, dichloromethane).

Advanced Research Questions

Q. How does stereochemistry influence reaction kinetics in cycloaddition reactions?

Enantiomers exhibit divergent reactivity due to steric and electronic effects. For example, (1R,4S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene shows higher regioselectivity in Diels-Alder reactions than its (1R,4R)- counterpart. Kinetic studies using chiral catalysts (e.g., Jacobsen’s) and isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C}) can map transition-state geometries .

Q. How to address discrepancies in thermodynamic data across literature sources?

Contradictions in boiling points or densities often arise from:

  • Purity : Impurities (e.g., isomers) alter measurements. Validate via HPLC (>98% purity) .
  • Instrument Calibration : Use NIST-certified reference materials for GC-MS and density meters .
  • Pressure Adjustments : Convert boiling points to standard pressure (760 mmHg) using the Clausius-Clapeyron equation .

Q. What computational models predict regioselectivity in electrophilic additions?

Density functional theory (DFT) at the B3LYP/6-31G* level models charge distribution and frontier molecular orbitals. For example, electrophilic attack on the bicyclic system favors the less sterically hindered double-bond position. Activation energies correlate with experimental yields (R2^2 > 0.9 in analogous systems) .

Handling and Safety

Q. What are the best practices for safe storage and handling?

  • Storage : Airtight containers under inert gas (N2_2/Ar) at ≤25°C. Avoid oxidizers and humidity .
  • Handling : Use explosion-proof ventilation, anti-static tools, and chemically resistant gloves (e.g., nitrile). Ground equipment to prevent electrostatic discharge .

Q. How to mitigate environmental risks during large-scale experimental use?

  • Waste Disposal : Neutralize with mild oxidizers (e.g., KMnO4_4) before aqueous disposal. Follow REACH regulations for aquatic toxicity thresholds .
  • Spill Management : Absorb with vermiculite or sand; avoid drains. Use vapor suppressants (e.g., ethanol-water foam) for airborne control .

Methodological Notes

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralcel OD-H) for HPLC separation of enantiomers .
  • Data Reproducibility : Replicate measurements ≥3 times; report standard deviations (e.g., boiling point ±2°C) .
  • Safety Protocols : Train personnel on NFPA fire codes and OSHA exposure limits (e.g., TWA 10 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.